molecular formula C7H5N5 B14288706 1-Azido-3-(diazomethyl)benzene CAS No. 113962-87-1

1-Azido-3-(diazomethyl)benzene

Cat. No.: B14288706
CAS No.: 113962-87-1
M. Wt: 159.15 g/mol
InChI Key: MRCYKZAPMFIKOZ-UHFFFAOYSA-N
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Description

Significance of Aryl Azide (B81097) and Diazomethyl Functional Groups in Contemporary Organic Synthesis

The aryl azide and diazomethyl groups are two highly valuable functional groups in modern organic synthesis, each possessing a unique and powerful reactivity profile.

Aryl Azides (Ar-N₃): The azido (B1232118) group is a versatile functional unit with a wide range of applications. clockss.org Organic azides are widely used as precursors for amines through reduction and as transient nitrene species generated by heat or light. clockss.orgwikipedia.org Their most prominent role in recent years has been in the field of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). clockss.orgwikipedia.org These reactions are exceptionally reliable for forming stable 1,2,3-triazole linkages, a strategy broadly employed in drug discovery, bioconjugation, polymer science, and materials science. clockss.orgsigmaaldrich.com The azide group can also serve as a protecting group for primary amines due to its stability under various reaction conditions. sigmaaldrich.com Aryl azides can be synthesized from various precursors, including aryl amines, diazonium salts, and organoboron compounds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Diazomethyl Groups (R-CHN₂): Diazo compounds have been fundamental to synthetic chemistry since their discovery. thieme-connect.de The diazomethyl group is a key precursor to carbenes and carbenoids, which are highly reactive intermediates that can undergo a variety of transformations. thieme-connect.de These include:

Cyclopropanation: Reaction with alkenes to form cyclopropane (B1198618) rings. thieme-connect.de

C-H Insertion: Insertion into carbon-hydrogen bonds, a powerful method for C-C bond formation. nih.gov

X-H Insertion: Insertion into various heteroatom-hydrogen bonds (e.g., O-H, N-H). thieme-connect.denih.gov

Ylide Formation: Reaction with heteroatoms to form ylides, which can undergo subsequent rearrangements. thieme-connect.de

Beyond carbene chemistry, the intact diazo group can act as a 1,3-dipole in cycloaddition reactions with alkenes or alkynes. thieme-connect.de The synthesis of compounds containing a diazomethyl group can be achieved through several methods, including the diazotization of primary amines, diazo-transfer reactions, or the acylation of diazomethane. scielo.br

Molecular Architecture and Synthetic Utility of 1-Azido-3-(diazomethyl)benzene as a Bifunctional Precursor

The compound this compound represents a classic example of a bifunctional aryl reagent, integrating the distinct reactivities of both the azide and diazomethyl functionalities onto a single benzene (B151609) scaffold.

Molecular Architecture: The structure consists of a benzene ring substituted at the 1- and 3-positions (a meta substitution pattern) with an azide (-N₃) group and a diazomethyl (-CHN₂) group, respectively. This spatial separation of the two functional groups is crucial, as it generally allows them to exhibit their characteristic reactivities independently of one another, minimizing intramolecular interference.

PropertyValue
Molecular Formula C₇H₅N₅
Molecular Weight 159.15 g/mol
Key Functional Groups Aryl Azide, Diazomethyl
Spectroscopic Features (Inferred) ¹H NMR: Aromatic protons (δ 7.0–7.5 ppm), Diazomethyl proton (δ 5.5–6.0 ppm). vulcanchem.com IR: Azide stretch (~2100 cm⁻¹), Diazo stretch (~2050–2150 cm⁻¹). vulcanchem.com

Synthetic Utility: The primary utility of this compound lies in its capacity to act as a versatile building block for sequential or orthogonal chemical transformations. The distinct reaction conditions required to engage each functional group allow for a stepwise construction of more complex molecules.

Functional GroupPotential Reactions
Azide Click Chemistry (e.g., CuAAC with alkynes). clockss.org Staudinger Reaction/Ligation (with phosphines). wikipedia.org Reduction to an amine (-NH₂). wikipedia.org Nitrene formation (photochemical/thermal). clockss.org
Diazomethyl Carbene-mediated reactions (e.g., cyclopropanation, C-H insertion). thieme-connect.denih.gov 1,3-Dipolar Cycloaddition. thieme-connect.de Wolff Rearrangement. scielo.br

For example, the azide group can be selectively reacted with an alkyne via click chemistry under copper catalysis without affecting the diazomethyl group. Subsequently, the diazomethyl moiety can be used to introduce a cyclopropane ring or other structures through a metal-catalyzed carbene transfer reaction. This bifunctional nature enables the synthesis of diverse molecular scaffolds, such as diazido photoaffinity probes and bistriazole libraries, from a single, strategically functionalized precursor. clockss.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113962-87-1

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

1-azido-3-(diazomethyl)benzene

InChI

InChI=1S/C7H5N5/c8-10-5-6-2-1-3-7(4-6)11-12-9/h1-5H

InChI Key

MRCYKZAPMFIKOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 1 Azido 3 Diazomethyl Benzene and Advanced Analogues

Established Synthetic Pathways to Azido- and Diazomethyl-Functionalized Benzenes

The construction of aromatic rings bearing both azido (B1232118) and diazomethyl substituents can be approached through several strategic disconnections. These pathways include the formation of the azide (B81097) from a corresponding amine via a diazonium salt, modification of a pre-existing diazomethylarene, or the use of specialized precursor molecules designed for enhanced reactivity or safety.

A primary and well-established method for the introduction of an azide group onto an aromatic ring is through the reaction of an arenediazonium salt with an azide source. rsc.org This process typically begins with the diazotization of a primary aromatic amine using a nitrite (B80452) source under acidic conditions, followed by the introduction of sodium azide. organic-chemistry.orgresearchgate.net

The general sequence involves two key steps:

Diazotization: An aromatic amine is treated with a diazotizing agent, such as sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH), to generate the corresponding arenediazonium salt. organic-chemistry.orgmdpi.com The use of p-TsOH can lead to the formation of more stable and isolable arenediazonium tosylate salts (ADTs), which are often safer to handle than traditional diazonium chlorides or sulfates. organic-chemistry.org

Azidation: The resulting diazonium salt is then reacted with an azide source, most commonly sodium azide (NaN₃) or azidotrimethylsilane (B126382) (TMSN₃), to yield the aryl azide. organic-chemistry.orgmdpi.com The reaction is typically rapid and efficient, proceeding via a stepwise mechanism. rsc.org

This methodology can be applied to a precursor such as 3-aminobenzylamine. The amino group on the ring would first be converted to the azide. The benzylamine (B48309) moiety would then be transformed into the diazomethyl group in a subsequent step (see section 2.2.2). An alternative one-pot procedure involves the in-situ diazotization of an aromatic amine with sodium nitrite and p-TsOH, followed by the addition of sodium azide, which provides the aryl azide without the need to isolate the hazardous diazonium intermediate. organic-chemistry.org

Table 1: Comparison of Azidation Methods from Diazonium Salts

Method Diazotizing Agent Azide Source Conditions Yield Reference
A tert-butyl nitrite TMSN₃ CH₃CN, room temp. ~40% mdpi.com
B NaNO₂ / p-TsOH NaN₃ Water, room temp. ~68% mdpi.com

| C (ADT) | NaNO₂ / p-TsOH | NaN₃ | Water, room temp. | High | organic-chemistry.org |

An alternative strategy involves the functionalization of a benzene (B151609) ring that already contains the diazomethyl group. scielo.br This approach is less common due to the inherent reactivity and potential instability of the diazomethyl functionality, which can complicate subsequent chemical transformations. However, chemical modification of diazocarbonyl compounds while retaining the diazo function has been reported, typically involving the substitution of the diazomethyl hydrogen with an electrophile. scielo.br

A plausible, though challenging, synthetic sequence starting from a (diazomethyl)benzene derivative could involve:

Nitration: Electrophilic nitration of the aromatic ring. This step is harsh and may decompose the diazo group.

Reduction: Reduction of the introduced nitro group to a primary amine.

Conversion to Azide: Transformation of the newly formed amine into an azide group via the diazotization and azidation sequence described in section 2.1.1.

Given the sensitivity of the diazomethyl group to acidic conditions often used in nitration, this pathway requires careful optimization or the use of protecting groups to be viable.

Modern synthetic chemistry has focused on developing safer and more efficient reagents for introducing azide and diazo functionalities. nih.govnih.gov These advanced precursors can offer milder reaction conditions and broader functional group tolerance.

For azide synthesis, imidazole-1-sulfonyl azide hydrochloride has been developed as a stable, crystalline, and effective diazo-transfer reagent for converting primary amines to azides. organic-chemistry.org This reagent is prepared from inexpensive materials and is considered a safer alternative to triflyl azide. organic-chemistry.org

For the synthesis of the diazomethyl group, azide-free methods have been developed to avoid the use of potentially explosive azide reagents. nih.gov One innovative approach involves the reaction of metalated ylides with nitrous oxide (N₂O). This reaction proceeds through a Wittig-like mechanism, resulting in a formal exchange of a phosphine (B1218219) ligand for dinitrogen, thereby forming a metalated diazomethane. nih.gov These metallodiazomethanes show increased thermal stability and can be used in subsequent reactions. nih.gov Another strategy relies on the decomposition of N-tosylhydrazones, which serve as in-situ generators of diazo compounds, circumventing the need to handle the often-toxic and unstable diazoalkanes directly. researchgate.net

A further strategy involves the modification of polysulfone intermediates. Polysulfones can be activated by lithiation and then treated with tosyl azide to quantitatively convert the lithiated sites into azide groups. canada.ca This demonstrates the utility of sulfonyl azides in derivatizing activated polymer backbones. canada.ca

Diazo Transfer Reactions for Aryldiazomethyl Systems

Diazo transfer reactions are a cornerstone of diazo compound synthesis. scielo.brthieme-connect.de This process involves the transfer of a diazo group (N₂) from a donor molecule, typically a sulfonyl azide, to a CH-acidic acceptor compound. thieme-connect.de

The Regitz diazo transfer is a widely used method for preparing diazocarbonyl compounds and other diazo derivatives. scielo.br The reaction involves an active methylene (B1212753) compound as the diazo group acceptor and a sulfonyl azide, such as p-toluenesulfonyl azide (tosyl azide, TsN₃) or p-acetamidobenzenesulfonyl azide (p-ABSA), as the diazo transfer agent. scielo.brthieme-connect.de

While classic Regitz transfers are most efficient for doubly activated methylene groups (e.g., in 1,3-dicarbonyl compounds), the reaction can be adapted for less activated substrates. For non-activated ketones, the reaction often requires strong bases. nii.ac.jp However, new reagents like 2-azido-1,3-dimethylimidazolinium salts have been shown to be effective diazo-transfer agents for 1,3-dicarbonyl compounds under milder conditions. nii.ac.jp In the context of synthesizing 1-azido-3-(diazomethyl)benzene, a precursor like 3-azidophenylacetonitrile could potentially serve as a substrate, where the methylene group is activated by the nitrile. The reaction with a sulfonyl azide in the presence of a base would yield the desired product. The choice of sulfonyl azide can be critical, with various derivatives developed to improve safety and ease of purification. scielo.bracs.org

Table 2: Common Sulfonyl Azide Reagents for Diazo Transfer

Reagent Abbreviation Key Feature Reference
p-Toluenesulfonyl azide TsN₃ The most common and readily accessible reagent. thieme-connect.de
p-Acetamidobenzenesulfonyl azide p-ABSA Solid, more stable, and often preferred for safety. acs.org
4-Dodecylbenzenesulfonyl azide DBSA Used to improve solubility in certain systems. scielo.br

The diazotization of primary amines is a fundamental transformation in the synthesis of diazo compounds. researchgate.netthieme-connect.de This method is distinct from the conversion of amines to azides (section 2.1.1) and is used to form the C=N₂ bond of the diazomethyl group itself. The process is particularly applicable to the synthesis of α-diazocarbonyl compounds from α-amino acid precursors. scielo.br

For the synthesis of an aryldiazomethane like this compound, a suitable precursor would be a primary amine where the amino group is attached to the benzylic carbon, such as 3-azidobenzylamine. The diazotization of this amine, typically with nitrous acid (generated in situ from NaNO₂ and a strong acid), would lead to the formation of a highly unstable primary alkanediazonium ion. scribd.com This intermediate would readily lose a proton from the α-carbon to yield the corresponding diazomethyl compound. The reaction conditions must be carefully controlled, often at low temperatures, to manage the stability of the diazonium species and the final diazo product. scribd.com

Azidation Reactions for Benzylic and Aromatic Positions

The introduction of an azide moiety onto benzylic and aromatic scaffolds is a critical transformation in organic synthesis, enabling access to a diverse array of valuable compounds. The azide group serves as a versatile functional handle for various transformations, including click chemistry, the synthesis of amines, and the generation of nitrenes. This section explores key synthetic methodologies for the preparation of aryl azides, with a focus on formal C-H azidation and nucleophilic substitution routes.

Formal C-H Azidation Approaches

Direct C–H azidation of aromatic rings represents a highly efficient and atom-economical strategy for the synthesis of aryl azides. nih.govpitt.edu This approach circumvents the need for pre-functionalized starting materials, thereby shortening synthetic sequences. researchgate.net

Recent advancements have led to the development of various catalytic systems for the regioselective azidation of aromatic C-H bonds. These methods often employ transition metal catalysts, such as copper and rhodium, to facilitate the C-N bond formation. nih.gov For instance, copper-catalyzed methods have been developed for the ortho-selective azidation of anilines using sodium azide (NaN₃) as the azide source. nih.gov In these reactions, the amino group can act as a directing group, coordinating to the metal center and guiding the azidation to the ortho position. nih.gov

A notable strategy for the synthesis of diazido compounds, such as 3-azido-5-(azidomethyl)benzene derivatives, involves a formal C–H azidation via a borylation–azidation sequence. clockss.org This method utilizes the regioselective iridium-catalyzed C-H borylation of 1,3-disubstituted benzenes, followed by a copper-catalyzed deborylative azidation. researchgate.netclockss.org This approach allows for the efficient preparation of diazido building blocks bearing various functional groups. clockss.org The functional groups on these diazido compounds can then be transformed into other useful moieties without affecting the azide groups. clockss.org

Table 1: Examples of Catalytic Systems for Aromatic C-H Azidation

Catalyst/Reagent System Substrate Type Position Selectivity Reference
Cu(OAc)₂ / H₂O₂ / NaN₃ Anilines Ortho nih.gov
Rh₂(esp)₂ / PhI(OPiv)₂ / NaN₃ Arenes --- nih.gov
Ir-catalyst / B₂pin₂ then Cu-catalyst / NaN₃ 1,3-Disubstituted Benzenes Meta to both substituents researchgate.netclockss.org
CuI / K₂S₂O₈ / BtSO₂N₃ 2-Phenylpyridines --- nih.gov

Nucleophilic Substitution and Modification Routes for Azido Introduction

Nucleophilic substitution reactions provide a classical and widely employed pathway for the introduction of the azide group onto aromatic rings. masterorganicchemistry.comresearchgate.net These methods typically involve the displacement of a suitable leaving group on the aromatic ring by an azide nucleophile.

One of the most common methods for preparing aryl azides is through the diazotization of anilines, followed by nucleophilic substitution with sodium azide. researchgate.netingentaconnect.com This two-step process involves the conversion of the primary aromatic amine to a diazonium salt, which is then treated with an azide source to yield the corresponding aryl azide. ingentaconnect.commdpi.com While effective, this method often requires strongly acidic conditions and low temperatures. ingentaconnect.com

Nucleophilic aromatic substitution (SNAr) offers another route to aryl azides, particularly for activated aromatic systems. mdpi.comresearchgate.net In this approach, a leaving group, such as a halide, on an electron-deficient aromatic ring is displaced by an azide ion. mdpi.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. researchgate.net

Furthermore, the azide moiety can be introduced via the reaction of organometallic reagents with azido compounds or through the coupling of organic halides with azide sources. nih.gov For instance, aryl halides can undergo copper-catalyzed Ullmann-type cross-coupling reactions with sodium azide to furnish aryl azides. researchgate.net

Table 2: Common Nucleophilic Substitution Methods for Aryl Azide Synthesis

Method Starting Material Key Reagents Conditions Reference
Diazotization-Azidation Anilines NaNO₂, Acid, NaN₃ Low Temperature researchgate.netingentaconnect.com
SNAr Activated Aryl Halides NaN₃ --- mdpi.com
Ullmann-type Coupling Aryl Halides NaN₃, Cu(I) catalyst --- researchgate.net
From Diazonium Tosylates Arenediazonium Tosylates NaN₃ Room Temperature, Water researchgate.net

Reactivity Profiles and Transformation Cascades

Reactivity Governed by the Diazomethyl Moiety

The diazomethyl group is a versatile functional handle, primarily serving as a precursor to a highly reactive carbene intermediate. vulcanchem.com This reactivity is typically unleashed through thermal or photochemical activation, leading to a cascade of possible transformations, including insertion reactions and rearrangements.

The primary mode of reactivity for α-diazocarbonyl compounds involves the extrusion of molecular nitrogen to generate carbene species. researchgate.net This transformation can be initiated either by heating (thermolysis) or by irradiation with light (photolysis). researchgate.netoup.com In the case of 1-azido-3-(diazomethyl)benzene, these activation methods lead to the formation of 3-azidophenylcarbene, a highly reactive intermediate, with the concurrent release of stable dinitrogen gas. The generation of carbenes from diazo precursors is a fundamental step that enables a wide array of subsequent chemical reactions. researchgate.net While diazomethyl-1,3,5-triazines are noted to be thermally stable up to around 190°C, they readily react under photochemical conditions. oup.com

Upon its generation, the 3-azidophenylcarbene can exist in two different electronic spin states: singlet or triplet. libretexts.orglibretexts.org A carbene possesses a divalent carbon atom with six valence electrons, two of which are non-bonding. libretexts.org In a singlet carbene , these two non-bonding electrons are paired in the same sp² hybridized orbital, leaving a vacant p-orbital. In a triplet carbene , the two non-bonding electrons are unpaired and occupy two different orbitals. libretexts.orglibretexts.org

The initial state of the carbene formed depends on the method of generation. Direct photolysis or thermolysis of a diazo compound, which exists in a singlet state, typically yields the singlet carbene. stackexchange.comnih.gov This singlet carbene is highly reactive and can undergo reactions directly or, alternatively, it can undergo intersystem crossing to the more stable triplet state. stackexchange.com Generation of the triplet carbene can also be achieved directly through photosensitized decomposition of the diazo compound. nih.gov

The two spin states exhibit distinct reactivity patterns. Singlet carbenes typically undergo concerted reactions, such as stereospecific cycloadditions with alkenes. libretexts.orglibretexts.org In contrast, triplet carbenes behave like diradicals, reacting in a stepwise manner, which often leads to a loss of stereochemistry in the products. libretexts.orglibretexts.orgstackexchange.com

PropertySinglet CarbeneTriplet Carbene
Spin StateElectrons are spin-pairedElectrons are unpaired
Hybridization (Typical)sp²sp² or sp libretexts.orgunacademy.com
Geometry (Typical)BentLinear or bent
GenerationDirect photolysis/thermolysis of diazo compounds stackexchange.comnih.govPhotosensitization; intersystem crossing from singlet state stackexchange.comnih.gov
ReactivityConcerted, stereospecific reactions (e.g., electrophilic/nucleophilic addition) libretexts.orglibretexts.orgStepwise, radical-like reactions, non-stereospecific libretexts.orglibretexts.orgstackexchange.com

The principal photochemical event for this compound is the extrusion of dinitrogen (N₂) from the diazomethyl group to afford the corresponding carbene. researchgate.net This process is often initiated by UV irradiation. acs.org Following its formation, the highly energetic 3-azidophenylcarbene can undergo various rearrangements. Phenylcarbenes with ortho substituents are known to interact with those groups, leading to specific intramolecular products. oup.com While specific studies on the rearrangement pathways of 3-azidophenylcarbene are not detailed in the provided context, the general principles of carbene chemistry suggest that intramolecular reactions involving the azido (B1232118) group or the aromatic ring are possible, competing with intermolecular reactions. The thermolysis and photolysis of related systems like phenyl azide (B81097) have shown that the resulting energy surfaces are complex, with many potential carbene-nitrene rearrangements. oup.com

A hallmark reaction of carbenes is their ability to insert into X-H bonds, where X can be carbon, oxygen, or other heteroatoms. researchgate.net These insertion reactions are powerful tools for C-C and C-O bond formation. The reactivity and selectivity of these insertions can often be controlled through the use of transition metal catalysts, such as those based on rhodium or copper, which form metal-carbene (carbenoid) intermediates. pku.edu.cnrsc.org

The carbene generated from this compound can insert into both aromatic C(sp²)-H and aliphatic C(sp³)-H bonds. mdpi.com These reactions provide a direct method for C-H functionalization. The site selectivity of C-H insertion is influenced by both steric and electronic factors, with a general preference for electron-rich C-H bonds. rsc.orgescholarship.org For instance, reactions with alkyl benzenes can result in insertion into the aromatic ring or the aliphatic side chain. mdpi.com Rhodium-catalyzed intermolecular C-H insertions have been successfully applied to various substrates, including cycloalkanes and heterocycles like indole. beilstein-journals.orgrsc.org

Substrate TypeBond TypeGeneral ProductCatalyst (Example)
Alkanes (e.g., Cyclohexane)Aliphatic C(sp³)-HAlkyl-substituted areneRh₂(OAc)₄ beilstein-journals.org
Aromatic Hydrocarbons (e.g., Benzene)Aromatic C(sp²)-HSubstituted biarylIron(II) complexes mdpi.com
Ethers (e.g., Tetrahydrofuran)Aliphatic C(sp³)-H (α to oxygen)α-Substituted etherRh₂(OAc)₄ beilstein-journals.org
IndolesAromatic C(sp²)-H3-Substituted indoleRh₂(OAc)₄ rsc.org

Intermolecular insertion of carbenes into the O-H bonds of alcohols and carboxylic acids is a highly efficient and synthetically valuable transformation. pku.edu.cn This reaction provides direct access to α-alkoxy and α-acyloxy esters, respectively. Compared to C-H bonds, O-H bonds are generally more reactive towards carbenes. pku.edu.cn The reaction is often catalyzed by copper or rhodium complexes to generate the active carbenoid species. pku.edu.cnscielo.br For example, copper(II)-mediated carbenoids have shown high efficiency for insertion into the O-H bonds of various carboxylic acids. pku.edu.cn Similarly, catalytic enantioselective O-H insertions into alcohols have been developed, demonstrating the utility of this method for creating chiral α-hydroxy and α-alkoxy carbonyl compounds. nih.gov

SubstrateBond TypeGeneral Product ClassCatalyst (Example)
Alcohols (R'-OH)O-Hα-Alkoxy derivativeCu(OTf)₂ nih.gov
Water (H₂O)O-Hα-Hydroxy derivativeCu(OTf)₂ nih.gov
Carboxylic Acids (R'-COOH)O-Hα-Acyloxy derivativeCu(acac)₂ pku.edu.cn

Cycloaddition Reactions Involving the Diazomethyl Group

As a 1,3-dipole, the diazomethyl group of This compound readily participates in [3+2] cycloaddition reactions with various dipolarophiles. wikipedia.orguchicago.edu This class of reactions is a cornerstone for the synthesis of five-membered heterocycles. mdpi.comwiley.comnumberanalytics.com The reaction involves the combination of the four π-electrons of the diazo compound with the two π-electrons of a dipolarophile. libretexts.org A wide range of dipolarophiles can be utilized, including alkenes, alkynes, nitriles, and molecules containing carbonyl or imine groups. wikipedia.orgnih.gov The resulting cycloadducts are typically pyrazolines (from alkenes) or pyrazoles (from alkynes). These reactions can be initiated thermally, photochemically, or with the aid of a catalyst, offering broad synthetic flexibility. rsc.orgraineslab.com

Table 2: Examples of Dipolarophiles for [3+2] Cycloaddition Reactions
Dipolarophile ClassFunctional GroupProduct Ring SystemReference
AlkenesC=CPyrazoline wikipedia.org
AlkynesC≡CPyrazole (B372694) wikipedia.orgraineslab.com
NitrilesC≡N1,2,3-Triazole nih.govnih.gov
Carbonyls/IminesC=O / C=NOxadiazolines / Triazolines wikipedia.org

The orientation and stereochemistry of [3+2] cycloadditions are critical for determining the final product structure. numberanalytics.com Regioselectivity, which dictates the constitutional outcome with unsymmetrical dipolarophiles, is influenced by a combination of steric and electronic effects. wikipedia.orgnih.gov These factors can be rationalized using frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other governs the reaction pathway. wikipedia.orglibretexts.org

Furthermore, these cycloadditions are typically concerted and stereospecific. libretexts.orgkharagpurcollege.ac.in This means that the geometric configuration of the dipolarophile is maintained in the heterocyclic product. libretexts.org For instance, a cis-disubstituted alkene will afford a cis-substituted pyrazoline, preserving the relative stereochemistry. libretexts.org This high degree of stereochemical control makes the reaction exceptionally useful for the synthesis of complex molecules with defined stereocenters. numberanalytics.comraineslab.com

Rearrangement Reactions Originating from Diazomethyl Precursors

The carbene formed from This compound can undergo the Wolff rearrangement, a process involving a 1,2-shift to produce a ketene (B1206846). wikipedia.orgchem-station.com This rearrangement is fundamental in synthetic chemistry, notably in the Arndt-Eistert homologation of carboxylic acids. chem-station.com The ketene intermediate is highly reactive and can be trapped by various nucleophiles or undergo cycloaddition reactions. wikipedia.orgorganic-chemistry.org

However, the Wolff rearrangement is often in competition with other carbene-mediated reactions like intermolecular insertions and cyclopropanations. wikipedia.org The suppression of this rearrangement is therefore essential when alternative pathways are desired. The outcome is influenced by the migratory aptitude of the substituents, with hydrogen and alkyl groups generally showing a high tendency to migrate. caltech.edu The reaction conditions, including the choice of catalyst, play a pivotal role in directing the reaction. organic-chemistry.org For example, rhodium(II) catalysts are known to favor N-H insertion and cyclopropanation over the Wolff rearrangement, effectively suppressing the latter pathway. uio.nopku.edu.cn

In addition to the Wolff rearrangement, the carbene intermediate can participate in other 1,2-migration events. msu.edu A prominent example is the 1,2-hydride shift (1,2-H shift), where a hydrogen atom moves to the carbene carbon, resulting in the formation of an alkene. nih.gov For the carbene derived from This compound , this would lead to 1-Azido-3-vinylbenzene . Theoretical studies on related systems have shown that 1,2-H shifts can be kinetically favorable, sometimes proceeding with a very low activation barrier compared to other potential reactions. nih.gov

While 1,2-aryl shifts are also possible, they are generally less common. msu.edu The reactivity of the carbene is a delicate balance between these intramolecular rearrangements and intermolecular reactions. oup.com Studies on analogous phenylcarbenes have demonstrated that interactions with nearby functional groups can lead to complex reaction cascades, highlighting the intricate nature of these reactive intermediates. oup.comchemrxiv.org

Reactivity Governed by the Azido Moiety

The azido group (–N₃) is a versatile functional group known for its participation in the generation of highly reactive nitrene intermediates and its utility in cycloaddition reactions. clockss.org

Generation and Reactivity of Aryl Nitrenesclockss.org

Aryl azides serve as precursors to aryl nitrenes, which are highly reactive, electron-deficient intermediates containing a monovalent nitrogen atom with a sextet of electrons. egyankosh.ac.in The generation of these species from this compound opens up pathways for various molecular transformations.

The most common methods for generating nitrenes from aryl azides are thermolysis and photolysis, both of which induce the extrusion of dinitrogen (N₂). egyankosh.ac.inunimi.it

Thermal Pathway: Heating an aryl azide leads to the cleavage of the N-N₂ bond. acs.org The decomposition is a stepwise process where the rate-determining step is the formation of the nitrene intermediate. rsc.orgresearchgate.net For many aryl azides, this process occurs at elevated temperatures, often in inert solvents to produce amines and azo compounds. egyankosh.ac.in

Photochemical Pathway: Irradiation of aryl azides with UV light provides an alternative, often milder, method for generating nitrenes. egyankosh.ac.inijnrd.org The reaction can be initiated by direct photolysis or through triplet sensitization using photosensitizers like acetone (B3395972) or benzophenone. ijnrd.orgresearchgate.net Wavelength-dependent studies on copper surfaces have shown that irradiation can lead to N–N₂ bond dissociation, forming stable nitrene intermediates. acs.org Recent advancements have also demonstrated that visible light photocatalysis can generate nitrenes from azide precursors. ijnrd.orgnih.gov

The formation of the aryl nitrene from this compound results in the intermediate 3-(diazomethyl)phenylnitrene, which can then undergo further reactions.

Once generated, the highly reactive aryl nitrene can be "trapped" by other molecules in the reaction mixture (intermolecularly) or by another functional group within the same molecule (intramolecularly).

Intermolecular Trapping: Aryl nitrenes can react with a variety of external reagents. For instance, they can insert into C-H bonds of alkanes, add to alkenes to form aziridines, or react with amines. unimi.itijnrd.org In the presence of aniline, photolysis of phenyl azide can lead to the formation of 2-phenylamino-3H-azepine derivatives. egyankosh.ac.in Triplet nitrenes, in particular, can abstract hydrogen atoms from solvents. researchgate.net

Intramolecular Trapping: The presence of the diazomethyl group at the meta-position in this compound offers the potential for intramolecular reactions. While specific studies on this exact molecule are limited, related systems show that nitrenes can react with proximal functional groups. For example, ortho-substituted aryl nitrenes can undergo rapid intramolecular hydrogen atom transfer (HAT) from adjacent -OH or -NH₂ groups. mdpi.com Light-initiated intramolecular nitrene insertion into a C-H bond of a neighboring aromatic ring is another known transformation. diva-portal.org The interaction between the nitrene and the diazomethyl group within the same molecule could lead to complex cyclization or rearrangement products, a common feature in bifunctional molecules.

Applications in Click Chemistry

The azide functional group is a cornerstone of "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.org The azide-alkyne cycloaddition is a prime example of a click reaction. diva-portal.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful reaction that joins an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov This reaction represents a significant improvement over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org

The CuAAC reaction is remarkably robust, proceeding under mild conditions, often at room temperature and in aqueous solutions, with a broad tolerance for other functional groups. organic-chemistry.org The catalytic cycle is complex, involving copper(I) acetylide intermediates. nih.gov A variety of copper(I) sources can be used, including CuI, or in situ reduction of copper(II) salts like CuSO₄ with a reducing agent such as sodium ascorbate. organic-chemistry.org

For this compound, the CuAAC reaction provides a straightforward method to synthesize 1-(3-(diazomethyl)phenyl)-4-substituted-1H-1,2,3-triazoles.

Table 1: Representative Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This table presents generalized conditions typical for CuAAC reactions with aryl azides.

Alkyne Substrate Catalyst System Solvent Temperature Product Type
Phenylacetylene CuI / DIPEA CH₃CN Room Temp 1,4-Disubstituted-1,2,3-triazole
Propargyl alcohol CuSO₄ / Sodium Ascorbate t-BuOH / H₂O Room Temp 1,4-Disubstituted-1,2,3-triazole
1-Ethynylcyclohexene [Cu₂(μ-Br)₂(L)]₂ (L=functionalized NHC) Neat (solvent-free) Room Temp 1,4-Disubstituted-1,2,3-triazole

Data sourced from general findings on CuAAC reactions. organic-chemistry.orgnih.govacs.org

While CuAAC provides excellent control for the 1,4-regioisomer, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers complementary regioselectivity, yielding 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net This alternative pathway is crucial for accessing the other major triazole isomer, which is often difficult to obtain otherwise. organic-chemistry.org

The RuAAC reaction is typically catalyzed by ruthenium(II) complexes, such as [CpRuCl] compounds (e.g., CpRuCl(PPh₃)₂ or Cp*RuCl(COD)). organic-chemistry.org A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The mechanism involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a ruthenacycle intermediate, followed by reductive elimination. organic-chemistry.org

The choice between a copper or ruthenium catalyst allows for precise control over the cycloaddition outcome, enabling the selective synthesis of either the 1,4- or 1,5-triazole derivative of this compound. nih.govorganic-chemistry.org

Table 2: Catalyst Systems for Regioisomeric Control in Azide-Alkyne Cycloadditions This table compares the outcomes of CuAAC and RuAAC for a generic aryl azide and terminal alkyne.

Catalytic System Typical Catalyst Predominant Product
CuAAC Copper(I) salts (e.g., CuI) 1,4-Disubstituted-1,2,3-triazole
RuAAC Ruthenium(II) complexes (e.g., Cp*RuCl(COD)) 1,5-Disubstituted-1,2,3-triazole

Data sourced from comparative studies of CuAAC and RuAAC. organic-chemistry.orgorganic-chemistry.org

Interplay and Chemoselectivity of Dual Functional Groups

The presence of both an azide and a diazomethyl group on the same benzene (B151609) ring presents a unique synthetic challenge and opportunity. The key to harnessing the potential of this compound lies in achieving chemoselectivity—the ability to selectively activate one functional group while the other remains dormant. This allows for stepwise functionalization, creating complex molecular architectures from a single, versatile building block. researchgate.net

Strategies for Orthogonal Reactivity and Selective Activation

Orthogonal reactivity refers to a scenario where multiple functional groups in a molecule can be addressed by specific, non-interfering reaction conditions. For this compound, several strategies can be employed to achieve this selectivity.

Choice of Dipolarophile: The electronics of the reacting partner can dictate which group participates in a cycloaddition. In reactions with electron-deficient, unstrained dipolarophiles like ethyl acrylate, the more nucleophilic diazo group has been shown to react selectively over the azide group. nih.gov This allows for the formation of a pyrazoline from the diazomethyl moiety while leaving the azide group available for subsequent reactions, such as SPAAC or a copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

Catalyst-Mediated Selectivity: Many reactions involving diazo and azide groups are mediated by transition metal catalysts, which can offer a high degree of selectivity. For instance, rhodium(II) and copper(II) catalysts are commonly used to generate carbenes or carbenoids from diazo compounds for cyclopropanation or X-H insertion reactions (where X can be C, N, O, or S). researchgate.netresearchgate.net These conditions would typically not activate the azide group. Conversely, Cu(I) catalysis is specific for the cycloaddition of terminal alkynes and azides (CuAAC), a reaction in which the diazomethyl group would not participate. nih.gov

Reagent-Specific Reactions: Certain reagents react exclusively with one of the functional groups. A classic example is the Staudinger reaction, where a phosphine (B1218219), such as triphenylphosphine, selectively reacts with the azide to form an iminophosphorane, which can then be hydrolyzed to a primary amine. mdpi.com This transformation occurs under mild conditions that leave the diazomethyl group untouched.

Table 1: Comparative Reactivity of Azide and Diazo Functional Groups

Reaction TypeReactant/CatalystAzide ReactivityDiazo ReactivityBasis for Selectivity
Strain-Promoted Cycloaddition Strained Alkyne (e.g., DIBAC)Forms TriazoleForms Pyrazoline/TriazoleSimilar reactivity; selectivity can be low. nih.gov
Copper-Catalyzed Cycloaddition Terminal Alkyne / Cu(I)High: Forms Triazole (CuAAC)Low/None: No reactionCatalyst is specific for the azide-alkyne reaction. nih.gov
Electron-Deficient Cycloaddition Ethyl AcrylateLow/None: No reactionHigh: Forms PyrazolineHigher nucleophilicity of the diazo group favors reaction. nih.gov
Carbene/Carbenoid Formation Rh(II) or Cu(II) CatalystNone High: Forms carbene for cyclopropanation, X-H insertionMetal catalysts selectively decompose the diazo compound. researchgate.net
Staudinger Reaction/Ligation Phosphine (e.g., PPh₃)High: Forms IminophosphoraneNone Reagent is specific for the azide group. mdpi.comraineslab.com

Synergistic Effects in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org The dual functionality of this compound makes it an exceptionally valuable substrate for designing sequential or one-pot MCRs.

The synergy arises from the ability to use the two functional groups in distinct, high-yielding transformations. For example, a synthetic sequence could begin with the selective reaction of one group, followed by a second reaction involving the other.

Hypothetical Reaction Cascade:

Step 1 (Azide Functionalization): The azide group of this compound could first be subjected to a SPAAC reaction with a strained alkyne bearing another functional group, creating a complex triazole derivative.

Step 2 (Diazo Functionalization): The remaining diazomethyl group in the newly formed molecule could then be treated with a rhodium catalyst in the presence of an alkene to undergo a cyclopropanation reaction.

This two-step, one-pot potential allows for the rapid generation of molecular diversity from a single starting material. The azide acts as a reliable "handle" for bioconjugation or linking molecular fragments via click chemistry, while the diazo group serves as a versatile precursor for forming new carbon-carbon or carbon-heteroatom bonds through carbene-mediated processes. researchgate.netmdpi.com This synergistic utility positions this compound and its analogs as powerful tools for building libraries of complex compounds for applications in drug discovery and materials science. clockss.orgnih.gov

Table 2: Potential Transformations for Functional Groups in this compound

Functional GroupReaction TypeProduct TypeSynergistic Potential
Azide (-N₃) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)TriazoleOrthogonal to many diazo reactions; allows for catalyst-free conjugation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)TriazoleHighly selective reaction; leaves diazo group available for subsequent carbene chemistry.
Staudinger LigationAmine / AmideReduces azide to an amine, which can be used in further coupling reactions.
Diazomethyl (-CHN₂) Rh(II)-Catalyzed CyclopropanationCyclopropane (B1198618)Forms C-C bonds; orthogonal to azide cycloadditions.
Rh(II)-Catalyzed X-H Insertion (X = O, N, S)Ether, Amine, ThioetherForms C-X bonds; highly versatile functionalization.
[3+2] Cycloaddition with Alkenes/AlkynesPyrazoline / PyrazoleCan be selective over azide with electron-deficient partners.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Transient Intermediates

The decomposition of 1-azido-3-(diazomethyl)benzene serves as a source for highly reactive transient species. The selective generation of either a nitrene from the azide (B81097) group or a carbene from the diazomethyl group is a key feature of its chemistry. clockss.orgoup.com

The photolysis or thermolysis of diazo compounds like this compound is a well-established method for generating carbene intermediates. thieme-connect.detuni.fi Similarly, the azide group can be converted into a nitrene under thermal or photochemical conditions. clockss.orgoup.com These transient species, carbenes and nitrenes, are highly reactive diradicals that can undergo a variety of transformations, including intramolecular rearrangements and insertion reactions. oup.comd-nb.info

Matrix isolation spectroscopy at cryogenic temperatures is a powerful technique for the direct observation and characterization of these fleeting intermediates. oup.com By photolyzing the precursor in an inert gas matrix, the resulting carbene and nitrene species can be trapped and their spectroscopic properties (IR, UV-vis) can be studied. oup.com Computational chemistry plays a crucial role in complementing experimental data, helping to predict the structures and energies of these transient species. oup.com

The reactivity of carbenes and nitrenes can differ significantly. For instance, phenylcarbene and phenylnitrene exhibit different behaviors in their reactions with C-H bonds, which is attributed to differences in their electronic configurations and singlet-triplet energy gaps. oup.com

In the presence of suitable substrates, the carbene and nitrene intermediates derived from this compound can be trapped to form ylides. Ylides are zwitterionic species that are important intermediates in various organic transformations. scispace.comscilit.com

For example, the reaction of a carbene with a carbonyl compound can lead to the formation of a carbonyl ylide. oup.comscispace.com These carbonyl ylides can then undergo further reactions, such as 1,3-dipolar cycloadditions. Similarly, carbenes can react with halides to form halonium ylides. The photolysis of oxiranes and aziridines has been shown to produce colored ylide intermediates, which can be studied using flash photolysis techniques. scispace.com The stability and reactivity of these ylides are influenced by both electronic and steric factors. scispace.com

The formation of ylide intermediates has been proposed in various transition-metal-catalyzed reactions involving diazo compounds. d-nb.info For instance, in rhodium-catalyzed reactions, the formation of ammonium (B1175870) ylides from the reaction of a rhodium carbene with an amine has been documented. scilit.com

Transition State Analysis and Reaction Coordinate Mapping

Understanding the intricate details of the reaction mechanisms involving this compound requires a thorough analysis of the potential energy surface, including the characterization of transition states and the mapping of reaction coordinates. Density Functional Theory (DFT) calculations have become an indispensable tool for these investigations. acs.orgresearchgate.net

For instance, in the copper(I)-catalyzed cross-coupling of (diazomethyl)benzene with alkynes, DFT calculations have been employed to explore different catalytic cycles. acs.orgresearchgate.net These studies have revealed the involvement of key steps such as copper acetylide formation, copper carbene migratory insertion, and protonation. acs.org The calculations have also shown that the protonation step can be crucial for determining the product selectivity. acs.org

Computational studies can also shed light on the interconversion of reactive intermediates. For example, the rearrangement of nitrenes to carbenes, a process that can occur on the C6H5N energy surface, has been investigated using theoretical methods. oup.com These studies help to understand the complex interplay between different reactive species and their reaction pathways.

Kinetic Studies and Rate-Determining Steps

Kinetic studies are essential for understanding the factors that control the rates of reactions involving this compound and for identifying the rate-determining steps. The decomposition of diazo compounds, for instance, can be studied kinetically to determine the activation energies for nitrogen elimination. acs.org

In transition metal-catalyzed reactions, kinetic analysis can help to elucidate the mechanism and the role of the catalyst. For example, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), kinetic studies have revealed a significant rate acceleration when a bimetallic copper complex is used compared to a monometallic complex, suggesting that dinuclear species are involved in the kinetically favored pathway. escholarship.org

The rate of decomposition of diazonium ions, which can be formed from the protonation of diazo compounds, is also a subject of kinetic investigation. researchgate.net These studies have shown that the decomposition can proceed through different pathways, and the rate-limiting step can vary depending on the reaction conditions. researchgate.net

Catalytic Influence on Reaction Mechanisms

Transition metal catalysts play a pivotal role in modulating the reactivity of the carbene and nitrene intermediates generated from this compound, enabling a wide range of selective transformations. snnu.edu.cnualberta.ca

Transition metals such as copper, rhodium, palladium, and cobalt are widely used to catalyze the reactions of diazo compounds. ualberta.caacs.org These metals react with diazo compounds to form metal-carbene (or carbenoid) intermediates, which are generally more stable and selective than the corresponding free carbenes. tuni.fiualberta.ca

Copper Catalysts: Copper catalysts are well-known for their ability to promote carbene transfer reactions, such as cyclopropanation and C-H insertion. snnu.edu.cn In the context of this compound, copper catalysts are particularly relevant for the CuAAC reaction, a cornerstone of click chemistry. clockss.orgnih.gov Mechanistic studies have pointed to the involvement of both mono- and dinuclear copper species in the catalytic cycle. escholarship.org Copper catalysts have also been used in formal O-H insertion reactions of α-diazo-1,3-dicarbonyl compounds. rsc.org

Rhodium Catalysts: Dirhodium(II) complexes are highly effective catalysts for a variety of carbene-mediated transformations, including C-H insertion, cyclopropanation, and ylide formation. scilit.comorganic-chemistry.org The choice of ligands on the rhodium catalyst can significantly influence the chemo-, regio-, and stereoselectivity of the reaction. ualberta.ca For instance, rhodium(II) carboxamidate catalysts have shown excellent selectivity in intramolecular C-H insertion reactions. ualberta.ca

Palladium Catalysts: Palladium catalysts are also employed in the decomposition of diazocarbonyl compounds. ualberta.ca Palladium carbenes exhibit distinct reactivity compared to their copper and rhodium counterparts. ualberta.ca For example, palladium-catalyzed reactions of β-alkenyl-α-diazoketones can lead to the formation of cyclopentenones through a proposed palladacyclobutane intermediate. ualberta.ca

Cobalt Catalysts: Cobalt complexes, particularly those with porphyrin ligands, have emerged as effective catalysts for carbene transfer reactions. acs.org Mechanistic studies suggest that some cobalt-catalyzed reactions may proceed through carbene radical intermediates, which exhibit unique reactivity patterns compared to the more common Fischer-type carbenes. acs.org

The table below summarizes the role of various transition metal catalysts in the transformations of diazo compounds.

CatalystMetalKey TransformationsMechanistic Features
Copper(I/II) ComplexesCuCyclopropanation, C-H Insertion, O-H Insertion, Azide-Alkyne Cycloaddition (CuAAC)Formation of copper-carbene intermediates; mono- and dinuclear species in CuAAC. escholarship.orgsnnu.edu.cnrsc.org
Dirhodium(II) ComplexesRhC-H Insertion, Cyclopropanation, Ylide FormationFormation of rhodium-carbene intermediates; high selectivity achievable with chiral ligands. ualberta.caorganic-chemistry.org
Palladium(0/II) ComplexesPdCyclopropanation, Cyclopentenone FormationFormation of palladium-carbene intermediates; distinct reactivity from Cu/Rh carbenoids. ualberta.ca
Cobalt(II/III) ComplexesCoCyclopropanation, Radical-type ReactionsCan proceed via carbene radical intermediates. acs.org

Organocatalytic and Metal-Free Mechanistic Pathways

In the absence of transition metals, the transformation of this compound can be triggered by external stimuli such as heat or light, or facilitated by organocatalysts, leading to a variety of mechanistic possibilities. The inherent reactivity of the azide and diazo functionalities allows for several plausible reaction cascades.

Thermally and Photochemically Induced Pathways:

Thermal or photochemical treatment of this compound can induce the decomposition of either of its nitrogen-rich functional groups. The diazomethyl group is prone to decomposition, losing a molecule of nitrogen gas (N₂) to form a highly reactive carbene intermediate. acs.orgoup.com This decomposition can be initiated at temperatures as low as 85°C for some diazo compounds. acs.org Similarly, the aryl azide can extrude N₂ under thermal or photolytic conditions to generate a nitrene intermediate. wiley.com

The subsequent reactions are dictated by which intermediate is formed and its interaction with the surrounding environment or the other functional group within the same molecule. For instance, a carbene generated from the diazomethyl moiety can undergo intramolecular C-H insertion reactions. researchgate.net In the case of this compound, this could lead to complex rearrangements.

Visible light can also promote these transformations. For example, a one-pot tandem process involving the in situ generation of an aryl azide followed by photolytic generation of a nitrene for intramolecular C-H amination has been demonstrated, leading to the formation of carbazoles and indoles without a photocatalyst. wiley.com

Organocatalyst-Mediated Transformations:

Organocatalysts can play a crucial role in modulating the reactivity and selectivity of the transformations of this compound. While specific studies on this compound are scarce, analogies can be drawn from the behavior of related molecules.

N-Heterocyclic Carbenes (NHCs): NHCs are known to catalyze a variety of reactions, including those involving aldehydes. While not directly applicable to this compound, their ability to act as nucleophilic catalysts could potentially influence the reactivity of the diazomethyl group.

Phosphines: Phosphines can mediate the conversion of azides into diazo compounds through a "deimidogenation" process, particularly in aqueous media. organic-chemistry.org This suggests that a phosphine (B1218219) catalyst could potentially interact with the azide group of this compound.

Brønsted and Lewis Acids: Lewis acidic boranes, for instance, can activate diazo compounds, facilitating carbene generation under metal-free conditions. thieme-connect.com Such activation could pave the way for subsequent intramolecular reactions.

Competing Mechanistic Scenarios:

The presence of both an azide and a diazomethyl group on the same aromatic ring opens up several competing mechanistic scenarios.

Intramolecular Cycloaddition: The azide can act as a 1,3-dipole and potentially undergo an intramolecular [3+2] cycloaddition with the diazomethyl group, which can act as a dipolarophile. Such reactions are known to form triazole rings.

Carbene-Mediated Reactions: If the diazomethyl group decomposes first to a carbene, this highly reactive species could react intramolecularly with the azide group.

Nitrene-Mediated Reactions: Conversely, if the azide group decomposes first to a nitrene, this species could undergo intramolecular reactions, such as C-H insertion into the diazomethyl group or other parts of the molecule.

The chemoselectivity of these reactions can be influenced by the reaction conditions. Studies on bifunctional molecules containing both azido (B1232118) and diazo groups have shown that these groups can exhibit orthogonal reactivity. For example, a diazo compound can undergo a 1,3-dipolar cycloaddition with a strained alkyne in the presence of an azide group, highlighting the potential for selective reactions. nih.govacs.org

The table below summarizes plausible reaction pathways for this compound based on the known reactivity of its functional groups in analogous systems.

Activation MethodPlausible Intermediate(s)Potential Reaction Pathway(s)Potential Product Type(s)Analogous System Reference(s)
Thermal/PhotochemicalCarbeneIntramolecular C-H InsertionFused-ring systems oup.comresearchgate.net
Thermal/PhotochemicalNitreneIntramolecular C-H AminationCarbazole/Indole derivatives wiley.com
Organocatalyst (e.g., Phosphine)PhosphazideConversion of azide to other functionalities- organic-chemistry.org
Organocatalyst (e.g., Lewis Acid)Activated Diazo AdductCarbene formation and subsequent reactionsVarious insertion or cyclization products thieme-connect.com
--Intramolecular [3+2] CycloadditionFused triazole systems researchgate.net

Detailed research findings on the specific mechanistic behavior of this compound are needed to fully elucidate the interplay between its two reactive functionalities under various organocatalytic and metal-free conditions.

Theoretical and Computational Chemistry Studies

Electronic Structure and Stability Calculations

The ground state geometry of 1-azido-3-(diazomethyl)benzene is dictated by the electronic interplay between the aromatic ring and its two reactive substituents. The benzene (B151609) ring is expected to maintain its planarity. The azide (B81097) and diazomethyl groups, however, introduce conformational flexibility through rotation around the C-N bonds.

Interactions between the meta-positioned azido (B1232118) and diazomethyl groups are expected to be minimal in the ground state, primarily influencing the electronic properties of the ring rather than inducing significant steric strain.

Table 1: Predicted Ground State Geometrical Parameters for this compound (based on analogous compounds)

Parameter Predicted Value Range Basis of Prediction
C-N (azide) bond length 1.40 - 1.45 Å Phenyl azide
N-N (azide) bond lengths 1.24 - 1.26 Å and 1.13 - 1.15 Å Phenyl azide
C-C (aromatic) bond lengths 1.38 - 1.41 Å Substituted benzenes

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgucsb.edu For this compound, both the azido and diazomethyl groups significantly influence the FMOs.

The azide group is known to be ambiphilic in 1,3-dipolar cycloadditions, meaning it can react with both electron-rich and electron-poor species. chempedia.info This is due to the comparable energy levels of its HOMO and LUMO, which are localized on the azide moiety. The diazomethyl group, also a 1,3-dipole, possesses a high-energy HOMO, making it a strong nucleophile in cycloaddition reactions.

The presence of both groups on the benzene ring will likely lead to a complex FMO landscape. The HOMO is expected to have significant contributions from both the diazomethyl and azido groups, as well as the π-system of the benzene ring. The LUMO is likely to be a π* orbital of the aromatic system, with contributions from the unoccupied orbitals of the substituents. The relative energies of the HOMO and LUMO will determine the compound's propensity to act as a nucleophile or electrophile in various reactions. For instance, in reactions with electron-deficient species, the high-energy HOMO will dominate, leading to nucleophilic attack. Conversely, in reactions with electron-rich partners, the LUMO will play a more significant role. ucsb.edu

Prediction and Characterization of Reactive Intermediates

The thermal or photochemical decomposition of this compound is expected to generate highly reactive intermediates: a nitrene from the azide group and a carbene from the diazomethyl group.

Phenylnitrene: Computational studies on phenylnitrene, the parent arylnitrene, have established that it has a triplet ground state (³A₂) and a low-lying open-shell singlet state (¹A₂). acs.orgacs.org The energy gap between the triplet and singlet states (the singlet-triplet splitting, ΔEST) is a critical factor in determining its reactivity. High-level calculations have placed the adiabatic ΔEST for phenylnitrene at approximately 15.1 ± 0.2 kcal/mol. nih.gov The presence of a substituent on the benzene ring can influence this energy gap.

Phenylcarbene: Similarly, phenylcarbene has a triplet ground state. The singlet-triplet splitting in carbenes can be influenced by the substituents on the aromatic ring. compchemhighlights.org For the carbene derived from this compound, the azido group at the meta position is expected to have a modest electronic effect on the ΔEST of the carbene center.

Table 2: Calculated Singlet-Triplet Energy Splittings (ΔEST) for Phenylnitrene and Phenylcarbene

Species Spin States Calculated ΔEST (kcal/mol) Method Reference
Phenylnitrene Triplet (ground), Singlet 15.9 Multireference CI nih.gov
Phenylnitrene Triplet (ground), Singlet 18.3 CISD+Q/DZ+d acs.org

Both nitrenes and carbenes are known to undergo rapid rearrangements. Computational chemistry has been instrumental in elucidating the complex potential energy surfaces of these reactions.

Nitrene Rearrangements: Singlet phenylnitrene is known to undergo a facile ring-expansion to form a seven-membered ring ketenimine (1-aza-1,2,4,6-cycloheptatetraene). acs.org This process is thought to proceed through a transient benzazirine intermediate. acs.org Theoretical calculations have shown that the cyclization of the singlet nitrene to the azirine is the rate-determining step. acs.org Triplet phenylnitrene, being more stable, is less prone to rearrangement and more likely to participate in intermolecular reactions.

Carbene Rearrangements: Phenylcarbene can also undergo ring expansion to form cycloheptatetraene. acs.org Additionally, it can undergo ring contraction to form fulvenallene. acs.orgacs.org The specific pathways and product distributions are highly dependent on the reaction conditions and the electronic nature of any substituents on the aromatic ring. For the carbene derived from this compound, the presence of the azido group could potentially influence the branching ratio between these rearrangement pathways.

Simulation of Reaction Mechanisms and Dynamics

Molecular dynamics simulations provide insights into the real-time evolution of chemical reactions, from the initial excitation to the formation of final products.

Excited-state molecular dynamics simulations of the photoexcitation of phenyl azide have been performed to understand its dissociation into phenylnitrene and molecular nitrogen. diva-portal.orgnih.govdiva-portal.org These simulations have shown that upon photoexcitation, the N-N bond of the azide group elongates, accompanied by changes in the N-N-N bond angle, leading to the rapid release of N₂ and the formation of an electronically and vibrationally excited ("hot") singlet nitrene. diva-portal.orgnih.gov This process is predicted to occur on an ultrafast timescale, within approximately 100 femtoseconds. diva-portal.orgnih.gov

The subsequent dynamics of the nascent nitrene, including intersystem crossing to the triplet state or rearrangement, can also be modeled. Similarly, the decomposition of the diazomethyl group to form a carbene and dinitrogen can be simulated. The dynamics of the resulting carbene, including its potential rearrangements and intermolecular reactions, would provide a complete picture of the reactivity of this compound upon activation.

Furthermore, computational methods like Density Functional Theory (DFT) have been employed to investigate the mechanisms of reactions involving aryl azides, such as 1,3-dipolar cycloadditions with various dipolarophiles. rsc.orgresearchgate.net These studies help in understanding the transition states and activation barriers, thereby explaining the observed regioselectivity and reactivity.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

No published studies were found that apply DFT methods to elucidate the reaction mechanisms of this compound.

Ab Initio Methods for High-Accuracy Predictions

No published studies were found that utilize ab initio methods for high-accuracy predictions of the properties of this compound.

Advanced Applications in Organic Synthesis and Materials Science

Construction of Complex Molecular Architectures

The unique structure of 1-Azido-3-(diazomethyl)benzene, featuring both an azide (B81097) and a diazomethyl group, positions it as a versatile building block for synthesizing intricate molecular frameworks. These two functional groups offer orthogonal reactivity, enabling sequential or one-pot reactions to generate diverse and complex products.

Synthesis of Diverse Heterocyclic Systems (e.g., Azoles, Triazoles, Pyridazines)

The dual reactivity of this compound is particularly advantageous for the synthesis of a wide array of heterocyclic compounds.

Triazoles: The azide moiety is a well-established precursor for 1,2,3-triazoles via Huisgen [3+2] cycloaddition reactions with alkynes. This "click reaction" is highly efficient and regioselective, typically catalyzed by copper(I) to yield 1,4-disubstituted triazoles or ruthenium to produce 1,5-disubstituted isomers. acs.org A related compound, 3-azido-5-(azidomethyl)benzyl alcohol, has been used in sequential azide-selective reactions to create bistriazoles, demonstrating the potential for building complex libraries. clockss.org The reaction of metallated diazomethanes with nitriles also offers a pathway to 1,2,3-triazoles, presenting another synthetic route leveraging the diazomethyl group. nih.gov

Azoles (General): Diazocarbonyl compounds are versatile reagents for synthesizing various azoles, including oxazoles, thiazoles, and pyrazoles. mdpi.comresearchgate.net The diazomethyl group in this compound can act as a carbene precursor. For instance, metal carbenes derived from diazo compounds can undergo formal [3+2] cycloaddition with nitriles to form oxazoles. mdpi.com Similarly, reactions with appropriate partners can lead to other azole systems. The synthesis of pyrazoles can be achieved through the reaction of the Bestmann-Ohira reagent, a diazomethylphosphonate, with aldehydes to generate alkynes in situ, which then undergo cycloaddition. wiley.com

Pyridazines: The synthesis of pyridazines often involves the condensation of a 1,4-dicarbonyl compound with hydrazine. chemtube3d.comliberty.edu While not a direct application, the functional groups of this compound could be chemically transformed into precursors suitable for pyridazine (B1198779) ring formation. More advanced methods, such as the inverse electron-demand aza-Diels-Alder reaction of 1,2,3-triazines with electron-rich dienophiles, provide a modern, metal-free route to highly substituted pyridazines. organic-chemistry.orgacs.org

Table 1: Selected Examples of Heterocycle Synthesis using Azide/Diazo Functionality
HeterocycleGeneral Reaction TypeKey ReagentsSignificanceReference
1,2,3-TriazolesAzide-Alkyne Cycloaddition (CuAAC)Aryl Azide, Terminal Alkyne, Cu(I) CatalystHighly efficient and regioselective "click chemistry" for forming 1,4-disubstituted triazoles. researchgate.netorganic-chemistry.org
Oxazoles[3+2] CycloadditionDiazo Compound (Carbene Precursor), NitrileMetal-catalyzed route to substituted oxazoles from readily available starting materials. mdpi.comresearchgate.net
Pyrazoles1,3-Dipolar CycloadditionDiazo Compound, Alkenes/AlkynesPalladium-catalyzed regioselective cycloaddition to form pyrazole (B372694) derivatives. nih.gov
PyridazinesAza-Diels-Alder Reaction1,2,3-Triazine, Ynamine/EnamineMetal-free, regioselective synthesis of functionalized pyridazines under neutral conditions. organic-chemistry.org

Stereoselective and Regioselective Alkene and Alkyne Functionalization

The diazomethyl group is a potent tool for the functionalization of unsaturated carbon-carbon bonds. As a precursor to a carbene, it can participate in various addition reactions.

Cyclopropanation of Alkenes: The reaction of carbenes generated from diazo compounds with alkenes is a fundamental method for synthesizing cyclopropanes. vulcanchem.com The choice of catalyst can influence the stereoselectivity of this transformation, allowing for the synthesis of specific diastereomers or enantiomers.

Alkyne Functionalization: Diazo compounds react with alkynes in [2+1] cycloadditions. vulcanchem.com Furthermore, the azide group provides a powerful handle for regioselective alkyne functionalization through click chemistry. The ability to choose between copper and ruthenium catalysts allows for the selective formation of either 1,4- or 1,5-disubstituted triazole regioisomers, respectively, which is critical in designing molecules with specific spatial arrangements. acs.org An azide-free method for generating metallodiazomethanes has also been shown to be effective in synthesizing alkynes from aldehydes. acs.org

Remote and Site-Selective C-H Functionalization Strategies

A frontier in organic synthesis is the direct functionalization of otherwise unreactive C-H bonds. The diazomethyl group of this compound is an ideal precursor for reactive carbene intermediates capable of C-H insertion.

Transition-metal catalysis is often employed to generate metal carbenes from diazo compounds, which can then undergo insertion into aliphatic and aromatic C-H bonds. snnu.edu.cn This strategy allows for the formation of new carbon-carbon bonds in a highly atom-economical fashion. Recent advances include photoredox-catalyzed methods that generate diazomethyl radicals from hypervalent iodine reagents, which then undergo aryl C-H diazomethylation. acs.org This approach enables the late-stage functionalization of complex molecules, including pharmaceuticals, demonstrating the potential to modify existing scaffolds without extensive synthetic redesign. acs.org

Development of Functional Materials and Chemical Probes

The distinct and reactive nature of the azide and diazomethyl groups makes this compound a valuable precursor for creating advanced materials and specialized chemical tools.

Photoaffinity Probes and Bioconjugation Reagents

Aryl azides are classic photoreactive groups used in photoaffinity labeling to identify and characterize biological targets. mdpi.com Upon UV irradiation, an aryl azide generates a highly reactive nitrene species that can form a covalent bond with nearby molecules, such as the amino acid residues in a protein's binding site. mdpi.comnih.gov

The bifunctional nature of this compound, or its analogues like 3-azido-5-(azidomethyl)benzene derivatives, makes it an excellent scaffold for creating photoaffinity probes. clockss.org One terminus, often the azide, can be used as the photoreactive cross-linking group, while the other terminus (the diazomethyl group or a derivative thereof) can serve as a "clickable" handle for bioconjugation with reporter tags like fluorophores or biotin (B1667282) via azide-alkyne cycloaddition. clockss.orgresearchgate.net This dual functionality allows for the design of probes that can first covalently label a target protein and then be easily detected or purified.

Table 2: Functional Groups in Photoaffinity Probes
Photoreactive GroupActivationReactive IntermediateKey ApplicationReference
Aryl AzideUV light (<300 nm)Singlet/Triplet NitreneCovalent cross-linking to target biomolecules. mdpi.com
BenzophenoneUV light (~350 nm)Triplet Ketone (Biradical)C-H insertion; less rearrangement than nitrenes. mdpi.com
DiazirineUV light (~350 nm)CarbeneHighly reactive, small size, and relatively stable before irradiation. mdpi.com

Precursors for Advanced Polymer and Network Synthesis

The high energy content of both the azide and diazomethyl functionalities makes them suitable for initiating polymerization or for cross-linking polymer chains.

Polymer Synthesis: The azide group can participate in step-growth polymerization with di- or poly-alkynes through the CuAAC reaction to form highly stable, nitrogen-rich polytriazoles. These materials are of interest for their thermal stability and potential applications in advanced coatings and composites.

Network Formation: The ability to form two distinct linkages from one monomer is the basis for creating cross-linked networks. For example, a related diazido compound has been used to construct bistriazole libraries, which can be seen as discrete units of a larger potential network. clockss.org By reacting the azide group with one type of polymer backbone and the diazomethyl group (as a carbene) with another, this compound could act as a versatile cross-linking agent to create robust polymer networks with tailored properties.

Compound Index

Compound NameCAS NumberMolecular Formula
This compoundNot AvailableC₇H₅N₅
3-Azido-5-(azidomethyl)benzyl alcoholNot AvailableC₈H₈N₆O
1-Azido-2-(diazomethyl)benzene189351-80-2C₇H₅N₅
Hydrazine302-01-2H₄N₂
Bestmann-Ohira reagent90965-06-3C₅H₉N₂O₅P
Benzophenone119-61-9C₁₃H₁₀O

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